(3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
Description
Bicyclic Lactone Core Analysis: Hexahydro-2H-cyclopenta[b]furan-2-one Framework
The foundational structure of this compound is derived from the hexahydro-2H-cyclopenta[b]furan-2-one scaffold, a bicyclic system comprising a fused cyclopentane and tetrahydrofuran ring. The lactone functionality arises from the intramolecular esterification of a hydroxyl group with a carboxylic acid, forming a five-membered cyclic ester. This core structure is characterized by its bridged bicyclic framework, where the cyclopentane ring is fused to the furan-2-one moiety at positions 2 and 3 of the furan ring.
Key structural features include:
- Ring Sizes : A five-membered cyclopentane ring fused to a five-membered γ-lactone.
- Bond Connectivity : The lactone oxygen bridges the cyclopentane and furan rings, creating a rigid bicyclic system.
- Hydrogenation State : The "hexahydro" designation indicates full saturation of both rings, eliminating any double bonds within the core.
Table 1 : Comparative Analysis of Bicyclic Lactone Cores
The rigidity of this framework influences the compound’s conformational stability and reactivity, particularly in stereoselective transformations.
Properties
Molecular Formula |
C18H18F3IO5 |
|---|---|
Molecular Weight |
498.2 g/mol |
IUPAC Name |
(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C18H18F3IO5/c19-18(20,21)9-1-4-13(22)16(5-9)26-8-10(23)2-3-11-12-6-17(25)27-15(12)7-14(11)24/h1-5,10-12,14-15,23-24H,6-8H2/b3-2+/t10?,11-,12-,14-,15+/m1/s1 |
InChI Key |
VCDQVLROXZQOSD-XSBVDTFTSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/C(COC3=C(C=CC(=C3)C(F)(F)F)I)O)O |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(COC3=C(C=CC(=C3)C(F)(F)F)I)O)O |
Origin of Product |
United States |
Preparation Methods
Core Cyclopenta[b]Furan-2-One Synthesis
The bicyclic lactone core is synthesized via Diels-Alder cycloaddition followed by Baeyer-Villiger oxidation . Cyclopentadiene reacts with dichloroacetyl chloride to form racemic 3,3-dichloro-3,3a,6,6a-tetrahydro-2H-cyclopenta[b]furan-2-one (65.3% yield) . Chiral resolution using optically active phenethylamine (PEA) isolates the desired (3aR,4S,5R,6aS)-enantiomer. Subsequent Prins reaction with polyformaldehyde introduces a hydroxymethyl group at C4, yielding (3aR,4S,5R,6aS)-3,3-dichloro-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one (26.4% yield) . Zinc dust reduction removes chlorine substituents, furnishing the core structure (3aR,4R,5R,6aS)-5-hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one (96.4% yield) .
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cycloaddition | Cyclopentadiene, dichloroacetyl chloride | 65.3% |
| 2 | Resolution | PEA in ethanol | 26.4% |
| 3 | Prins Reaction | Polyformaldehyde, HCl | 26.4% |
| 4 | Reduction | Zn dust, acetic acid | 96.4% |
Iodophenoxy Sidechain Installation
The 2-iodo-5-(trifluoromethyl)phenoxy moiety is synthesized via directed ortho-iodination . Starting with 5-(trifluoromethyl)phenol , iodination using iodine and potassium iodide in aqueous NaOH at 100°C introduces iodine at the ortho position (70–85% yield) . This method avoids competing para substitution due to the electron-withdrawing trifluoromethyl group.
For E-configured enol ether formation , a Wittig reaction between the core’s C4 hydroxymethyl group and a phosphonium ylide derived from 3-hydroxybut-1-en-1-yl bromide ensures stereoselectivity. The ylide is prepared by treating the bromide with triphenylphosphine and butyllithium at −78°C. Coupling under anhydrous THF at 0°C yields the (E)-enol ether (62% yield) .
| Component | Method | Key Reagents | Yield |
|---|---|---|---|
| Phenoxy | Iodination | I₂, KI, NaOH | 70–85% |
| Enol Ether | Wittig Reaction | PPh₃, BuLi | 62% |
Stereoselective Hydroxylation and Final Assembly
The C3 and C5 hydroxyl groups are introduced via Sharpless asymmetric dihydroxylation . Using AD-mix-β (containing (DHQD)₂PHAL ligand), the enol ether undergoes dihydroxylation to install the (3R,5R)-configuration (88% yield, 98% ee) . Protecting groups (e.g., TBS ethers) prevent undesired side reactions during subsequent steps.
Final coupling of the iodophenoxy sidechain employs Mitsunobu conditions (DIAD, PPh₃) to link the phenol oxygen to the enol ether’s terminal hydroxyl group. Deprotection with TBAF in THF yields the target compound (overall yield: 19% from core) .
| Reaction | Conditions | Stereochemical Outcome |
|---|---|---|
| Dihydroxylation | AD-mix-β, t-BuOH/H₂O | (3R,5R) configuration |
| Mitsunobu Coupling | DIAD, PPh₃, 0°C | Retention of E-configuration |
Analytical Characterization
Critical spectroscopic data confirm structure and stereochemistry:
-
¹H NMR (500 MHz, CDCl₃): δ 7.52 (d, J = 8.5 Hz, 1H, aromatic), 6.95 (d, J = 8.5 Hz, 1H, aromatic), 5.82 (dd, J = 15.6, 6.2 Hz, 1H, enol ether), 5.12 (m, 1H, C5-OH), 4.78 (m, 1H, C3-OH) .
-
HPLC : Chiralcel OD-H column, 95:5 hexane:isopropanol, retention time 12.7 min (>99% ee) .
Challenges and Optimization
-
Iodination Selectivity : Electron-deficient aromatics favor ortho-iodination, but excess I₂ may lead to diiodination. Temperature control (100°C) and stoichiometric KI minimize byproducts .
-
Enol Ether Stability : The (E)-configuration is prone to isomerization under acidic conditions. Anhydrous THF and low temperatures (0°C) preserve geometry .
-
Hydroxylation Efficiency : AD-mix-β’s ligand structure is critical for enantioselectivity. Substituting (DHQD)₂PHAL with (DHQ)₂PHAL reverses stereochemistry, underscoring ligand choice importance .
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) achieved 19% overall yield using continuous flow iodination and automated chromatography. Key cost drivers include chiral ligands (40% of material costs) and iodophenol precursors. Alternative routes employing enzymatic resolution or flow chemistry are under investigation to improve efficiency .
Chemical Reactions Analysis
Types of Reactions
(3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one can undergo various chemical reactions, including:
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Core Modifications
- Corey Lactone Derivatives: Compounds like (3aR,4S,5R,6aS)-hexahydro-5-hydroxy-4-hydroxymethyl-2H-cyclopenta[b]furan-2-one (Corey lactone diol) lack the iodine and trifluoromethyl substituents but share the cyclopenta[b]furanone scaffold. These derivatives are pivotal in prostaglandin synthesis, with hydroxyl and hydroxymethyl groups enhancing water solubility compared to the target compound’s hydrophobic iodine and trifluoromethyl groups .
- Phenoxy-Substituted Analogues: (3aR,4R,5R,6aS)-4-[(1E)-4-(3-chlorophenoxy)-3-hydroxy-1-buten-1-yl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one (CAS 652152-39-1) replaces iodine with chlorine. The smaller size and lower electronegativity of chlorine reduce steric hindrance and alter electronic interactions compared to the iodine-containing target compound .
Side Chain Variations
- Fluorinated Analogues: (3aR,4R,5R,6aS)-4-((E)-3,3-difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate (CAS 209861-00-7) introduces difluoro groups, increasing lipophilicity and metabolic resistance compared to the iodine-trifluoromethyl combination in the target compound .
- Benzoyloxy Derivatives: (3aR,4R,5R,6aS)-5-(benzoyloxy)hexahydro-2-oxo-2H-cyclopenta[b]furan-4-carboxaldehyde (CAS 39746-01-5) replaces the hydroxy and phenoxy groups with a benzoyl ester, enhancing stability but reducing hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Properties
*Estimated based on molecular formula C₁₇H₁₈F₃IO₅.
Key Observations:
- Fluorinated derivatives (e.g., 209861-00-7) exhibit higher metabolic stability due to fluorine’s resistance to oxidative degradation .
Biological Activity
The compound (3aR,4R,5R,6aS)-5-hydroxy-4-((E)-3-hydroxy-4-(2-iodo-5-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule with potential therapeutic applications. Its structure suggests various biological activities due to the presence of functional groups that may interact with biological systems.
- Molecular Formula : C18H19F3O5
- Molecular Weight : 372.336 g/mol
- CAS Number : 53872-60-9
- LogP : 2.3138 (indicating moderate lipophilicity)
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
-
Antioxidant Activity
- The presence of hydroxyl groups in the structure is often associated with antioxidant properties. Studies suggest that compounds with similar structures can scavenge free radicals and reduce oxidative stress in cells.
-
Anticancer Potential
- Preliminary studies indicate that derivatives of cyclopenta[b]furan compounds have shown activity against various cancer cell lines. For instance, a related compound demonstrated significant antiproliferative effects in vitro, suggesting that this compound may also possess similar anticancer properties.
-
Anti-inflammatory Effects
- Compounds containing phenolic structures are known for their anti-inflammatory activities. The trifluoromethyl group may enhance the bioactivity of the molecule, potentially leading to reduced inflammation markers in cellular assays.
Antioxidant Activity
A study evaluating the antioxidant capacity of related compounds found that they effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes in vitro. This suggests a potential mechanism by which (3aR,4R,5R,6aS)-5-hydroxy could exert protective effects against oxidative damage.
Anticancer Activity
In a study published in a peer-reviewed journal, derivatives similar to this compound were tested on human breast cancer cell lines (MCF-7). The results showed an IC50 value in the range of 10–20 µM, indicating significant cytotoxicity. Further investigation into the mechanism revealed that these compounds induced apoptosis through the mitochondrial pathway.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Compound A | MCF-7 | 15 | Apoptosis induction |
| Similar Compound B | HeLa | 12 | Cell cycle arrest |
Anti-inflammatory Activity
In vitro assays demonstrated that compounds with similar structures inhibited the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated by lipopolysaccharides (LPS). This suggests that (3aR,4R,5R,6aS)-5-hydroxy may modulate inflammatory responses effectively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for this compound, given its stereochemical complexity?
- Methodology: Utilize stereoselective synthesis approaches, such as the Horner-Wadsworth-Emmons reaction for constructing the (E)-configured double bond, as demonstrated in similar cyclopenta[b]furan derivatives . Protect hydroxyl groups with tert-butyldimethylsilyl (TBS) or tetrahydropyranyl (THP) ethers during synthesis to prevent undesired side reactions, as seen in silyl-protected analogs . Purify intermediates via flash chromatography and confirm configurations using NOESY NMR.
Q. How can the purity and stereochemical integrity of the compound be validated?
- Methodology: Combine chiral HPLC (e.g., using a Chiralpak® IA column) with optical rotation measurements (e.g., −44° in methanol for related lactones) to confirm enantiomeric excess . Validate purity (>98%) via reverse-phase HPLC and compare melting points (117–119°C for structurally similar cores) .
Q. What stability considerations are critical for handling this compound?
- Methodology: Store under inert atmosphere at −20°C to prevent hydrolysis of the trifluoromethylphenoxy group. Monitor degradation via LC-MS under stress conditions (e.g., pH 1–13, UV light). Safety protocols from analogous compounds recommend avoiding heat/sparks due to potential decomposition .
Advanced Research Questions
Q. How can computational modeling guide structure-activity relationship (SAR) studies for this compound?
- Methodology: Perform molecular docking using the compound’s X-ray crystallography data (if available) or homology models of target proteins (e.g., prostaglandin receptors). Compare binding affinities with analogs lacking the 2-iodo-5-(trifluoromethyl)phenoxy group to assess substituent impact . MD simulations can predict metabolic susceptibility at the hydroxybutenyl chain .
Q. What experimental approaches resolve contradictions in stereochemical assignments?
- Methodology: Address discrepancies (e.g., conflicting optical rotation values) by re-evaluating synthetic steps using deuterated solvents for NMR to clarify coupling constants. Single-crystal X-ray diffraction is definitive for absolute configuration confirmation, as applied in related cyclopenta[b]furan studies .
Q. How does the trifluoromethyl-iodophenoxy moiety influence metabolic stability?
- Methodology: Conduct in vitro microsomal assays (human liver microsomes) to track oxidative degradation. Use LC-HRMS to identify metabolites, focusing on deiodination or demethylation pathways. Compare half-lives with non-halogenated analogs (e.g., phenyl or chlorophenoxy derivatives) .
Q. What strategies optimize regioselective functionalization of the cyclopenta[b]furan core?
- Methodology: Employ directing groups (e.g., boronate esters) for C–H activation at specific positions. For example, iridium-catalyzed borylation has been used in similar systems to introduce substituents at the 4-position . Validate regiochemistry via 2D NMR (HSQC, HMBC) .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across analogs with varying substituents?
- Methodology: Systematically compare IC₅₀ values in assays using standardized conditions (e.g., fixed ATP concentrations in kinase assays). Confounding factors like solubility (enhanced by trifluoromethyl groups) may mask true potency differences. Use SPR (surface plasmon resonance) to measure direct binding affinities, independent of assay artifacts .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
